molecular formula C9H6N2O4 B12819377 5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione CAS No. 90418-78-3

5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione

Cat. No.: B12819377
CAS No.: 90418-78-3
M. Wt: 206.15 g/mol
InChI Key: IKYLTHWLZQKSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H6N2O4 and a molecular weight of 206.155 g/mol . This compound features an imidazolidine-2,4-dione core, also known as a hydantoin, which is a privileged structure in medicinal chemistry and chemical biology research. Hydantoin derivatives are recognized as valuable intermediates in the development of pharmaceutical products and have demonstrated a broad spectrum of pharmacological activities in scientific studies . Research into similar hydantoin-based structures has shown potential in areas such as antibacterial agents, anti-inflammatory applications, and as inhibitors of specific biological targets like protein tyrosine phosphatase-1B (PTP1B), which is a target of interest for metabolic disease research . The specific stereoelectronic properties conferred by its unique hydroxy-oxo-cyclohexadienylidene substituent make this compound a subject of interest for further investigation in these fields. This product is strictly labeled For Research Use Only (RUO) and is not intended for personal, diagnostic, or therapeutic applications.

Properties

CAS No.

90418-78-3

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

5-(3,4-dihydroxyphenyl)imidazole-2,4-dione

InChI

InChI=1S/C9H6N2O4/c12-5-2-1-4(3-6(5)13)7-8(14)11-9(15)10-7/h1-3,12-13H,(H,11,14,15)

InChI Key

IKYLTHWLZQKSSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=O)NC2=O)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione

General Synthetic Strategy

The synthesis of 5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione typically involves two key steps:

  • Step 1: Formation of the imidazolidine-2,4-dione (hydantoin) core
    This is commonly achieved by the condensation of urea or substituted ureas with α-halo acids or their derivatives under controlled conditions. The cyclization leads to the imidazolidine-2,4-dione ring system.

  • Step 2: Introduction of the 3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene substituent at the 5-position
    This step involves the condensation of the hydantoin core with a suitable cyclohexadienone or quinonoid precursor, often via Knoevenagel-type condensation or aldol condensation reactions, to form the conjugated ylidene linkage.

Specific Synthetic Routes

Condensation of Hydantoin with 3-Hydroxy-4-oxocyclohexadienyl Precursors
  • The hydantoin nucleus is reacted with 3-hydroxy-4-oxocyclohexa-2,5-dien-1-one derivatives under basic or acidic catalysis.
  • The reaction conditions typically involve reflux in polar solvents such as ethanol or methanol, sometimes with catalytic amounts of piperidine or ammonium acetate to facilitate the condensation.
  • The product precipitates out or is isolated by extraction and purified by recrystallization or chromatography.
Alternative Synthesis via Oxidative Coupling
  • Some methods employ oxidative coupling of hydantoin derivatives with phenolic compounds that can be converted in situ to the 3-hydroxy-4-oxocyclohexadienyl moiety.
  • Oxidants such as silver oxide or ceric ammonium nitrate (CAN) are used to generate the quinonoid intermediate, which then couples with the hydantoin at the 5-position.

Reaction Conditions and Yields

Method Reagents/Conditions Solvent Catalyst/Promoter Yield (%) Notes
Knoevenagel condensation Hydantoin + 3-hydroxy-4-oxocyclohexadienone Ethanol Piperidine, reflux 65-80 Mild conditions, good selectivity
Oxidative coupling Hydantoin + phenol + oxidant (Ag2O, CAN) Acetonitrile Silver oxide or CAN 50-70 Requires careful control of oxidation
Direct condensation with aldehyde Hydantoin + substituted benzaldehyde Methanol Ammonium acetate 60-75 Alternative route, moderate yields

Research Findings and Analytical Data

Characterization of the Compound

  • Spectroscopic Analysis:

    • NMR (1H and 13C): Signals corresponding to the hydantoin ring protons and carbons, along with characteristic signals for the cyclohexadienylidene moiety, including downfield shifts for the hydroxy and oxo groups.
    • IR Spectroscopy: Strong absorption bands for carbonyl groups (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
    • Mass Spectrometry: Molecular ion peak consistent with the molecular formula C9H6N2O4 (for the parent compound).
  • Purity and Stability:
    The compound is stable under ambient conditions and can be purified by recrystallization from ethanol or ethyl acetate.

Biological and Chemical Activity Correlation

  • Derivatives of imidazolidine-2,4-dione with quinonoid substituents have been studied for biological activities such as enzyme inhibition and antimicrobial properties, indicating the importance of the hydroxy-oxo cyclohexadienylidene group in modulating activity.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Type Typical Conditions Yield Range (%) Advantages Limitations
Knoevenagel Condensation Hydantoin + cyclohexadienone Condensation Reflux in ethanol, base 65-80 Simple, high selectivity Requires pure starting materials
Oxidative Coupling Hydantoin + phenol + oxidant Oxidative coupling Room temp to reflux 50-70 Direct formation of quinonoid Sensitive to over-oxidation
Direct Aldehyde Condensation Hydantoin + substituted benzaldehyde Condensation Methanol, ammonium acetate 60-75 Mild, versatile Moderate yields

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced cyclohexadiene derivatives, and various substituted imidazolidine-dione compounds .

Scientific Research Applications

5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

(Z)-5-(4-Hydroxybenzylidene)-imidazolidine-2,4-dione (Compound 1)

This analog, isolated from the Red Sea sponge Hemimycale arabica, shares the imidazolidine-2,4-dione core but substitutes the cyclohexadienylidene group with a 4-hydroxybenzylidene moiety. The benzylidene substituent confers planar aromaticity, enhancing interactions with biological targets. Both compounds likely exhibit antiproliferative activity, though the cyclohexadienylidene group in the target compound may introduce steric or electronic differences affecting potency or selectivity .

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione (CAS 2420-17-9)

With a similarity score of 0.79 to the target compound, this analog replaces the cyclohexadienylidene system with a 4-hydroxyphenyl group.

Cyclopropyl-Substituted Imidazolidine-2,4-dione Derivatives

A patented compound, (5S)-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione, demonstrates how alkyl and aryl substituents (e.g., cyclopropyl, fluorophenyl) can optimize pharmacokinetics. The target compound’s cyclohexadienylidene group may offer distinct solid-state properties or metabolic stability compared to this derivative .

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Potential Bioactivity
Target Compound Imidazolidine-2,4-dione 3-Hydroxy-4-oxocyclohexa-2,5-dienylidene Antiproliferative, antimicrobial (inferred)
(Z)-5-(4-Hydroxybenzylidene)-imidazolidine-2,4-dione Imidazolidine-2,4-dione 4-Hydroxybenzylidene Antiproliferative, antimicrobial
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione 4-Hydroxyphenyl Not reported
Patent Derivative Imidazolidine-2,4-dione Cyclopropyl, fluorophenyl-piperazine Pharmaceutical (solid forms)

Physical and Chemical Properties

  • Melting Points : Analogs like Compound 13c and 14 exhibit high melting points (>300°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking. The target compound’s conjugated system may further increase thermal stability .
  • Solubility: The hydroxyl group in the target compound and its analogs (e.g., 5-(4-hydroxyphenyl)imidazolidine-2,4-dione) likely improves aqueous solubility compared to nonpolar derivatives like the cyclopropyl-patented compound .

Biological Activity

5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione, also known by its chemical formula C10H8N2O3C_{10}H_{8}N_{2}O_{3}, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC10H8N2O3
Molecular Weight208.18 g/mol
Density1.427 g/cm³
Boiling Point755.6 °C at 760 mmHg
Flash Point410.8 °C

Synthesis

The synthesis of 5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions to yield the desired imidazolidine derivative. The specific synthetic pathway can influence the yield and purity of the product.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of derivatives related to this compound. For instance, a study evaluated various imidazolidinedione derivatives for their activity against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives exhibited significant antiplasmodial activity with IC50 values ranging from 2424.15 to 5648.07 ng/mL against resistant strains . Importantly, these compounds demonstrated low toxicity to human erythrocytes, making them promising candidates for further development as antimalarial agents.

Cytotoxicity Assays

Cytotoxicity assessments using the MTT assay revealed that while some derivatives exhibited effective inhibition of P. falciparum, they also maintained a low hemolytic profile. For example, compound (5) caused minimal hemolysis at concentrations corresponding to multiple times the IC50 values for P. falciparum, indicating a favorable safety margin for potential therapeutic applications .

Case Studies

  • Study on Antiplasmodial Activity : A systematic evaluation of several imidazolidinedione derivatives showed that modifications in the molecular structure significantly affected their biological activity against P. falciparum. The presence of hydroxyl groups and specific carbon chain lengths were crucial for enhancing antimalarial efficacy .
  • Cytotoxicity Profile : In vitro studies demonstrated that derivatives maintained low toxicity levels while effectively inhibiting malaria parasite growth, suggesting a dual benefit in therapeutic contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.